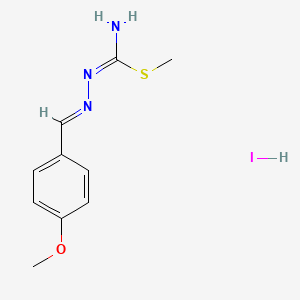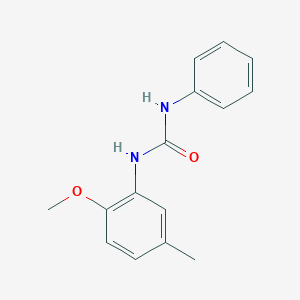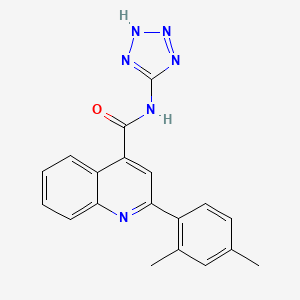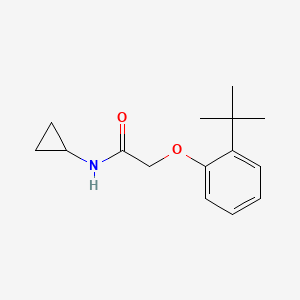
methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide, also known as MMB, is a chemical compound that has been widely used in scientific research due to its unique properties. MMB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
作用机制
Methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide inhibits PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This leads to an accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PTPs by methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has been shown to have a variety of biochemical and physiological effects. In cancer cells, methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In autoimmune diseases, methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has been shown to regulate the activity of immune cells and reduce inflammation.
实验室实验的优点和局限性
One advantage of using methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide in lab experiments is its specificity for PTPs, which allows for targeted inhibition of these enzymes. However, methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide can also have off-target effects on other enzymes, which can complicate data interpretation. Additionally, methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
未来方向
There are several areas of future research that could be explored with methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide. One direction could be to investigate its potential as a therapeutic agent for cancer and autoimmune diseases. Another direction could be to study its effects on other signaling pathways, such as those involved in metabolism and neurobiology. Additionally, further optimization of the synthesis method could lead to more efficient and cost-effective production of methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide.
合成方法
Methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide can be synthesized by reacting 4-methoxybenzaldehyde with thiosemicarbazide in the presence of methyl iodide. The reaction yields methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide as a yellow crystalline solid, which can be purified by recrystallization.
科学研究应用
Methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has been extensively studied in the field of cancer research due to its ability to inhibit PTPs. PTPs are known to be overexpressed in many types of cancer, and their inhibition has been shown to have anti-cancer effects. methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has also been studied in the context of autoimmune diseases, as PTPs are involved in the regulation of the immune system.
属性
IUPAC Name |
methyl N'-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS.HI/c1-14-9-5-3-8(4-6-9)7-12-13-10(11)15-2;/h3-7H,1-2H3,(H2,11,13);1H/b12-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYQPTXHSCYYGU-RRAJOLSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C(N)SC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C(/N)\SC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N'-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5730132.png)

![4-chloro-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5730147.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)

![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)

![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5730172.png)
![3-(3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730179.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)

![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![N-{4-[(4-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5730213.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)